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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor TG-100435 with other

prominent inhibitors sharing similar target profiles: dasatinib, bosutinib, and saracatinib. The

information presented is supported by experimental data to aid in the evaluation of these

compounds for research and drug development purposes.

Introduction to TG-100435
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary

targets include several members of the Src family kinases (Src, Lyn, Lck, Yes) as well as Abl

and EphB4. An important characteristic of TG-100435 is its metabolism to an active N-oxide

metabolite, TG100855, which demonstrates 2 to 9 times greater potency than the parent

compound. This metabolic activation can significantly enhance its overall tyrosine kinase

inhibition in vivo.

Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG-100435
and its comparators against their primary shared kinase targets. It is important to note that

these values are compiled from various sources and experimental conditions may differ,

affecting direct comparability.
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Kinase Target
TG-100435 (Kᵢ,
nM)

Dasatinib (IC₅₀,
nM)

Bosutinib
(IC₅₀, nM)

Saracatinib
(IC₅₀, nM)

Src 13 - 64 0.5 - 1.1 1.2 2.7[1]

Lyn 13 - 64 ~1 ~1 5[1]

Abl 13 - 64 <1 - 9 1 30[1]

Yes 13 - 64 0.5 - 1.1 N/A 4[1]

Lck 13 - 64 0.5 - 1.1 N/A 4 - 10

EphB4 13 - 64 N/A N/A N/A

c-Kit N/A <30 >1000 200

PDGFRβ N/A <30 >1000 N/A

N/A: Data not readily available in the searched sources.

Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines.

The IC50 values for cell viability are presented below. Experimental conditions, such as cell

lines and assay duration, vary between studies.
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Inhibitor Cell Line Cancer Type IC₅₀ (µM)

Dasatinib
Neuroblastoma (7/10

cell lines)
Neuroblastoma Sub-micromolar[2]

Lung Cancer (NCI-

H1975)
Lung Cancer 0.95 (72h)[3]

Lung Cancer (NCI-

H1650)
Lung Cancer 3.64 (72h)[3]

Bosutinib K562
Chronic Myeloid

Leukemia
0.25 (48h)[4]

Various Various 0.006 - >8[5]

Saracatinib

Colorectal Cancer

(LS180, H508,

LS174T)

Colorectal Cancer ~0.5 (72h)[6]

Ovarian Cancer (8/13

cell lines)
Ovarian Cancer ≤1.0 (120h)[7]

K562
Chronic Myeloid

Leukemia
0.22 (72h)[8]

Dasatinib has been shown to induce G1 cell cycle arrest and apoptosis in sensitive cell lines.[3]

Similarly, saracatinib can induce G1/S phase arrest.[1]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of these multi-

kinase inhibitors.

Dasatinib: Demonstrated significant inhibition of tumor growth in an orthotopic

neuroblastoma mouse model at a dose of 30 mg/kg/day.[2] It also showed efficacy in a

patient-derived xenograft (PDX) model of lung cancer at 30 mg/kg.[3]

Bosutinib: While specific in vivo efficacy data was not detailed in the immediate search

results, its clinical approval for chronic myeloid leukemia underscores its in vivo activity.
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Saracatinib: Showed a significant decrease in tumor growth in colorectal cancer xenograft

models at a dose of 50 mg/kg/day.[6] It has also demonstrated efficacy in a mouse model of

fibrodysplasia ossificans progressiva.[9]

Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by these inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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